2-(5-Phenylthiophen-2-yl)ethan-1-amine, also known as a phenethylamine derivative, is a compound that features a phenyl group attached to a thiophene ring, which is further connected to an ethan-1-amine moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
This compound falls under the category of organic compounds, specifically classified as phenethylamines. Phenethylamines are characterized by a phenethylamine moiety, which consists of an ethyl chain attached to a phenyl ring. The specific classification of 2-(5-Phenylthiophen-2-yl)ethan-1-amine can be outlined as follows:
The synthesis of 2-(5-Phenylthiophen-2-yl)ethan-1-amine typically involves the following steps:
The molecular structure of 2-(5-Phenylthiophen-2-yl)ethan-1-amine can be represented by its molecular formula . The compound features:
The structural representation can be described using various notations such as SMILES and InChI:
C(C1=CC=C(S1)C2=CC=CC=C2)N
InChI=1S/C13H13N/c14-10(8-13-6-7-12(13)11(9)14)5-3/h3,5,6,8H,7,10H2,1H3
The primary chemical reactions involving 2-(5-Phenylthiophen-2-yl)ethan-1-amine include:
Further empirical studies are required to clarify these mechanisms.
The physical properties of 2-(5-Phenylthiophen-2-yl)ethan-1-amine include:
Property | Value |
---|---|
Molecular Weight | Approximately |
Appearance | Typically a solid |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Chemical properties may include stability under standard conditions but require further investigation regarding reactivity with acids, bases, and oxidizing agents.
The potential applications of 2-(5-Phenylthiophen-2-yl)ethan-1-amine are diverse:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: